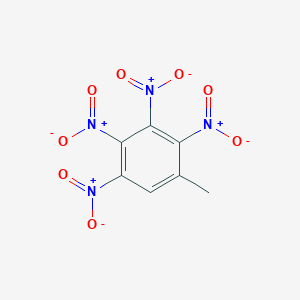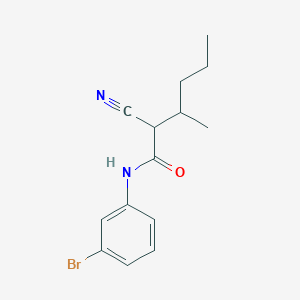![molecular formula C19H15N3 B14310525 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine CAS No. 112801-44-2](/img/no-structure.png)
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is a heterocyclic compound that features a fluorene core substituted with a pyridine ring and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine typically involves the condensation of 9H-fluorene-2,7-diamine with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-[(Pyridin-3-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-2-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diol
Uniqueness
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
| 112801-44-2 | |
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
9-(pyridin-4-ylmethylidene)fluorene-2,7-diamine |
InChI |
InChI=1S/C19H15N3/c20-13-1-3-15-16-4-2-14(21)11-19(16)17(18(15)10-13)9-12-5-7-22-8-6-12/h1-11H,20-21H2 |
Clé InChI |
RHGATKODNOHKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=CC3=CC=NC=C3)C4=C2C=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)



